Hydrogen-Bond Donor Count Differentiates Reactivity
The target compound possesses exactly one hydrogen bond donor (the secondary amine N–H), whereas the analogous dimethylamino derivative (5-(dimethylamino)-3-(3-trifluoromethylphenyl)oxazolidin-4-one) has zero H-bond donors [1]. This single donor enables selective N‑acylation or N‑sulfonylation at the C5 position, a synthetic handle that is completely absent in tertiary amine analogs.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 H-bond donor |
| Comparator Or Baseline | 5-(Dimethylamino) analog: 0 H-bond donors |
| Quantified Difference | Δ = 1 donor (presence vs. absence) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) [1] |
Why This Matters
A single donor is critical for synthetic chemists requiring a site for selective derivatization; the tertiary analog cannot participate in analogous reactions without dealkylation.
- [1] PubChem. (2026). Computed Descriptors for CID 21475344: Hydrogen Bond Donor Count. National Library of Medicine. View Source
